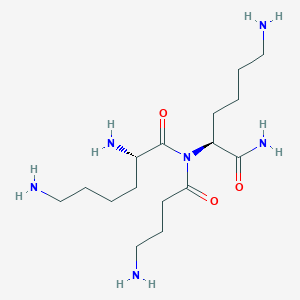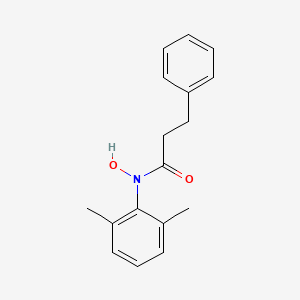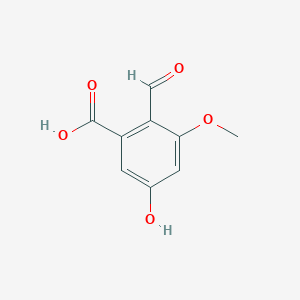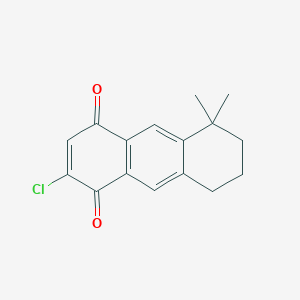
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of lysine residues and an aminobutanoyl group, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide typically involves the coupling of L-lysine with 4-aminobutanoic acid under specific reaction conditions. The process may include the use of coupling agents such as carbodiimides to facilitate the formation of peptide bonds. The reaction is usually carried out in an aqueous or organic solvent, with careful control of pH and temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The scalability of these methods allows for the efficient production of the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: The aminobutanoyl group can participate in substitution reactions, where other chemical groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: It serves as a substrate in enzymatic studies and as a probe for investigating protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including its use in drug delivery systems and as a component of peptide-based drugs.
Industry: this compound is utilized in the production of specialized materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The aminobutanoyl group plays a crucial role in these interactions, contributing to the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide include other lysine derivatives and peptides with aminobutanoyl groups. Examples include:
- N~2~-(4-Aminobutanoyl)-L-lysine
- N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane
Uniqueness
This compound stands out due to its specific combination of lysine residues and the aminobutanoyl group, which confer unique chemical and biological properties. This distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
882171-26-8 |
|---|---|
Formule moléculaire |
C16H34N6O3 |
Poids moléculaire |
358.48 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-(4-aminobutanoyl)-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C16H34N6O3/c17-9-3-1-6-12(20)16(25)22(14(23)8-5-11-19)13(15(21)24)7-2-4-10-18/h12-13H,1-11,17-20H2,(H2,21,24)/t12-,13-/m0/s1 |
Clé InChI |
SFPIBBPEHGQSBE-STQMWFEESA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N([C@@H](CCCCN)C(=O)N)C(=O)CCCN)N |
SMILES canonique |
C(CCN)CC(C(=O)N(C(CCCCN)C(=O)N)C(=O)CCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)








![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)
![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
